molecular formula C16H23NO2 B12947276 (3S,4R)-1-(tert-Butyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid

(3S,4R)-1-(tert-Butyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12947276
M. Wt: 261.36 g/mol
InChI Key: NLOIUPLGFBTTNM-UONOGXRCSA-N
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Description

(3S,4R)-1-(tert-Butyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butyl group and a p-tolyl group. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(tert-Butyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via an alkylation reaction using tert-butyl halides under basic conditions.

    Attachment of the p-Tolyl Group: The p-tolyl group is attached through a Friedel-Crafts alkylation reaction using p-tolyl halides and a Lewis acid catalyst.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    p-Tolualdehyde, p-Toluic acid

    Reduction: (3S,4R)-1-(tert-Butyl)-4-(p-tolyl)pyrrolidine-3-methanol

    Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

(3S,4R)-1-(tert-Butyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-1-(tert-Butyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-1-(tert-Butyl)-4-(p-tolyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both tert-butyl and p-tolyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

(3S,4R)-1-tert-butyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C16H23NO2/c1-11-5-7-12(8-6-11)13-9-17(16(2,3)4)10-14(13)15(18)19/h5-8,13-14H,9-10H2,1-4H3,(H,18,19)/t13-,14+/m0/s1

InChI Key

NLOIUPLGFBTTNM-UONOGXRCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2C(=O)O)C(C)(C)C

Origin of Product

United States

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